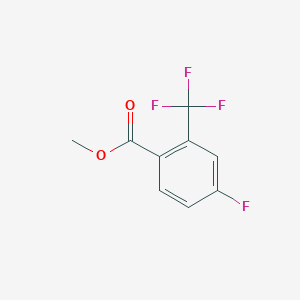

Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-fluoro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUYNCHJMOWGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573868 | |

| Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-23-1 | |

| Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a key intermediate in various research and development applications. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the synthetic pathways.

Introduction

This compound (CAS No. 220141-23-1) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This guide details its preparation from commercially available precursors and outlines the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-fluoro-2-(trifluoromethyl)benzoic acid, via a Grignard reaction. The subsequent step is the Fischer esterification of the carboxylic acid with methanol to yield the final product.

Step 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid

The synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid is accomplished through the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride, followed by carboxylation with solid carbon dioxide (dry ice).

Diagram 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid.

Step 2: Synthesis of this compound

The final product is synthesized via a classic Fischer esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Diagram 2: Fischer Esterification to yield the final product.

Experimental Protocols

Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid

Materials:

-

2-bromo-5-fluorobenzotrifluoride

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice)

-

6M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere.

-

Anhydrous THF is added, followed by the dropwise addition of a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF. The reaction is initiated, which is evident by a color change and gentle reflux.

-

After the initial reaction subsides, the mixture is heated to reflux for 2 hours to ensure complete formation of the Grignard reagent.[3]

-

The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

-

Crushed dry ice is added portion-wise to the cooled solution with vigorous stirring.

-

The mixture is allowed to slowly warm to room temperature and stirred overnight.[3]

-

The reaction is quenched by the slow addition of 6M HCl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography.

Synthesis of this compound

Materials:

-

4-fluoro-2-(trifluoromethyl)benzoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is carefully added.[4]

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude this compound.

-

Further purification, if necessary, can be performed by vacuum distillation or column chromatography.

Characterization Data

While specific, experimentally-derived spectra for this compound are not publicly available in the searched literature, the following tables summarize the expected and reported data for the precursor and closely related analogues. This information is crucial for the identification and quality control of the synthesized compound. Commercial suppliers of this compound (CAS 220141-23-1) confirm the availability of analytical data, including NMR, HPLC, and LC-MS.[6]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₆F₄O₂ | [1][2] |

| Molecular Weight | 222.14 g/mol | [1][2] |

| CAS Number | 220141-23-1 | [1][2] |

| Appearance | Expected to be a liquid or low-melting solid |

Spectroscopic Data of Analogous Compounds

The following tables provide spectroscopic data for compounds with high structural similarity to this compound. This data serves as a reference for the expected spectral features of the target molecule.

Table 4.2.1: ¹H and ¹³C NMR Data for Methyl 2-(trifluoromethyl)benzoate [7]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H NMR | ||

| Aromatic-H | 7.78-7.72 | m |

| Aromatic-H | 7.60-7.58 | m |

| OCH₃ | 3.93 | s |

| ¹³C NMR | ||

| C=O | 167.3 | |

| Aromatic-C | 131.8, 131.2, 130.2 | |

| Aromatic-C (q) | 128.8 | J = 32.0 Hz |

| Aromatic-C (q) | 126.7 | J = 5.0 Hz |

| CF₃ (q) | 123.5 | J = 271.0 Hz |

| OCH₃ | 52.8 |

Table 4.2.2: ¹H and ¹³C NMR Data for Methyl 4-(trifluoromethyl)benzoate [7]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H NMR | ||

| Aromatic-H | 8.14 | d, J = 8.0 Hz |

| Aromatic-H | 7.68 | d, J = 8.0 Hz |

| OCH₃ | 3.94 | s |

| ¹³C NMR | ||

| C=O | 165.9 | |

| Aromatic-C (q) | 134.5 | J = 33 Hz |

| Aromatic-C | 133.5, 130.1 | |

| Aromatic-C (q) | 125.5 | J = 4 Hz |

| CF₃ (q) | 123.8 | J = 271 Hz |

| OCH₃ | 52.6 |

Table 4.2.3: IR and Mass Spectrometry Data for Related Benzoates

| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) | Reference(s) |

| Methyl 4-(trifluoromethyl)benzoate | C=O stretch: ~1725C-F stretch: ~1325, 1130C-O stretch: ~1280 | 204 (M+), 173, 145 | [8] |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | O-H stretch: ~3000 (broad)C=O stretch: ~1700C-F stretch: ~1320, 1140 | 208 (M+), 189, 161 | [9] |

Based on this data, the expected ¹H NMR spectrum of this compound would show signals for the aromatic protons and a singlet for the methyl ester protons. The ¹³C NMR would display characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F and C-CF₃ couplings), and the methyl carbon. The IR spectrum is expected to show strong absorptions for the C=O and C-F bonds. The mass spectrum should exhibit the molecular ion peak and fragmentation patterns corresponding to the loss of the methoxy group and subsequent rearrangements.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized product can be visualized as follows:

Diagram 3: Overall workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical transformations and offer a reliable pathway to this valuable synthetic intermediate. While specific spectral data for the final product requires direct acquisition, the provided data for analogous compounds serves as a robust guide for spectral interpretation and quality assessment. This information is intended to support researchers and professionals in the efficient and effective utilization of this compound in their drug discovery and materials science endeavors.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 220141-23-1 | CAS DataBase [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. 220141-23-1|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of Methyl 4-fluoro-2-(trifluoromethyl)benzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic properties of "Methyl 4-fluoro-2-(trifluoromethyl)benzoate." Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for this specific compound is not publicly available. This document instead provides a detailed analysis of closely related compounds: "Methyl 4-(trifluoromethyl)benzoate" and "4-Fluoro-2-(trifluoromethyl)benzoic acid." The provided data serves as a valuable reference for researchers working with similar fluorinated benzoate derivatives. This guide includes tabulated spectroscopic data, generalized experimental protocols for spectroscopic analysis, and a workflow diagram for chemical characterization.

Introduction

"this compound" (CAS No. 220141-23-1) is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide aims to provide the necessary spectroscopic information and procedural knowledge for researchers in the field.

Spectroscopic Data of Related Compounds

Due to the absence of published spectroscopic data for "this compound," this section presents data for two structurally similar compounds. These data provide a strong basis for predicting the spectral characteristics of the target compound.

Methyl 4-(trifluoromethyl)benzoate

Table 1: Spectroscopic Data for Methyl 4-(trifluoromethyl)benzoate

| Spectroscopy Type | Parameter | Value |

| ¹H NMR | Chemical Shift (δ) | 8.14 (d, J = 8.0 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 3.94 (s, 3H) |

| ¹³C NMR | Chemical Shift (δ) | 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6 |

| ¹⁹F NMR | Chemical Shift (δ) | -63.21 (s, 3F) |

| Mass Spectrometry | Molecular Weight | 204.15 g/mol |

4-Fluoro-2-(trifluoromethyl)benzoic acid

Table 2: Spectroscopic Data for 4-Fluoro-2-(trifluoromethyl)benzoic acid

| Spectroscopy Type | Parameter | Value |

| Mass Spectrometry | Molecular Weight | 208.11 g/mol |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

-

¹⁹F NMR: The spectrum is recorded to observe the fluorine signals, with chemical shifts typically referenced to an external standard like CFCl₃.

Mass Spectrometry (MS)

-

Instrumentation: Mass spectra can be obtained using various techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a mass spectrometer.

-

Sample Introduction: The sample can be introduced directly via a probe, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Data Acquisition: The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like "this compound."

Conclusion

While specific, experimentally-derived spectroscopic data for "this compound" remains elusive in the public domain, the data for structurally analogous compounds provides a robust framework for researchers. The presented spectroscopic tables, along with the standardized experimental protocols and the logical workflow for analysis, offer a comprehensive guide for professionals engaged in the synthesis and characterization of novel fluorinated molecules. It is anticipated that as research in this area progresses, detailed data for the title compound will become available.

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Introduction to NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a substituted aromatic compound such as Methyl 4-fluoro-2-(trifluoromethyl)benzoate, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, their connectivity, and the spatial relationships between them. This data is fundamental for confirming the chemical structure, assessing purity, and understanding the molecule's conformational properties.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift increments for substituted benzene rings and experimental data from similar compounds, including methyl 2-(trifluoromethyl)benzoate and methyl 4-(trifluoromethyl)benzoate.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.6 - 7.8 | dd | J(H3-F4) ≈ 8-10, J(H3-H5) ≈ 2-3 |

| H-5 | 7.3 - 7.5 | ddd | J(H5-F4) ≈ 8-10, J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3 |

| H-6 | 7.9 - 8.1 | dd | J(H6-H5) ≈ 8-9, J(H6-F4) ≈ 4-5 |

| OCH₃ | 3.9 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C=O | 164 - 166 | s | - |

| C-1 | 125 - 128 | q | J(C1-F) ≈ 30-35 |

| C-2 | 130 - 133 | q | J(C2-F) ≈ 5-8 |

| C-3 | 115 - 118 | d | J(C3-F) ≈ 20-25 |

| C-4 | 163 - 166 | d | J(C4-F) ≈ 250-260 |

| C-5 | 120 - 123 | d | J(C5-F) ≈ 20-25 |

| C-6 | 133 - 136 | d | J(C6-F) ≈ 5-8 |

| CF₃ | 122 - 125 | q | J(C-F) ≈ 270-280 |

| OCH₃ | 52 - 54 | s | - |

Experimental Protocols

The following section details the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H or ¹³C nucleus to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is an iterative process to minimize line widths.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width is needed for carbon (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat and at zero intensity.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure, predicted NMR signaling pathways, and a general experimental workflow.

Caption: Molecular structure of this compound with labeled atoms.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F J-coupling network.

Caption: General workflow for an NMR experiment.

In-Depth Technical Guide: Methyl 4-fluoro-2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring is expected to significantly influence its chemical reactivity, bioavailability, and metabolic stability, making it an attractive building block for the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a summary of the available physical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Core Physical Properties

The physical properties of this compound are not extensively documented in publicly available literature. The following table summarizes the available data, including predicted values where experimental data is unavailable.

| Property | Value | Source |

| CAS Number | 220141-23-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₆F₄O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 222.14 g/mol | Chemical Supplier Catalogs |

| Boiling Point | 216.3 ± 40.0 °C (Predicted) | Online Chemical Databases |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | Online Chemical Databases |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Storage Conditions | Sealed in dry, 2-8°C | Chemical Supplier Catalogs |

Note: Predicted values are computationally derived and have not been experimentally verified.

Experimental Protocols

Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid

The synthesis of the carboxylic acid precursor involves a Grignard reaction followed by carboxylation.

Materials:

-

2-Bromo-5-fluorobenzotrifluoride

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (dry ice or gas)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.

-

Add a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining solution of 2-bromo-5-fluorobenzotrifluoride at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

-

Cool the reaction mixture to -78°C (a dry ice/acetone bath) and slowly introduce anhydrous carbon dioxide (either as crushed dry ice or by bubbling the gas through the solution).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding aqueous HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)benzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Esterification to this compound

The carboxylic acid can be converted to its methyl ester via Fischer esterification.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by distillation or column chromatography.

Synthetic Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, a related structural motif, the 2-fluoro-4-(trifluoromethyl)benzoic acid core, has been investigated in the context of drug discovery. Studies on other molecules containing this moiety suggest that the combination of fluorine and trifluoromethyl groups can enhance the agonistic activity towards G protein-coupled receptors (GPCRs). This is an area that warrants further investigation for this compound.

Conclusion

This compound is a chemical entity with significant potential for the development of new molecules in the pharmaceutical and material science sectors. While comprehensive experimental data on its physical properties are currently lacking, this guide provides the available information and a reliable synthetic pathway. Further research is needed to fully characterize this compound and explore its biological activities.

Solubility Profile of Methyl 4-fluoro-2-(trifluoromethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on chemical principles and provides detailed, generalized experimental protocols for determining solubility.

Predicted Solubility of this compound

The solubility of a compound is largely dictated by the principle of "like dissolves like." this compound is a moderately polar molecule due to the presence of the ester functional group and the electronegative fluorine and trifluoromethyl substituents on the benzene ring. Based on its structure, its predicted solubility in a range of common organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | The polarity of these solvents can effectively solvate the polar ester group of the molecule. The use of DMSO as a reaction solvent for this compound in the literature suggests good solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ester can act as a hydrogen bond acceptor, leading to favorable interactions with these solvents. However, the overall non-polar character of the benzene ring may limit very high solubility. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The aromatic ring and the trifluoromethyl group contribute some non-polar character, allowing for some solubility in these solvents. Diethyl ether, being slightly polar, is expected to be a better solvent than hexane. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and non-polar character to dissolve the compound effectively. |

Experimental Protocol for Solubility Determination

For precise quantitative data, experimental determination of solubility is essential. The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Pre-weighed vials for evaporation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the chosen organic solvent in a scintillation vial. The excess solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter compatible with the organic solvent. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Record the exact weight of the solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility can be calculated in various units, such as g/100 mL or mol/L, using the weight of the dissolved solid and the volume or weight of the solvent used.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of an organic compound.

Caption: A flowchart illustrating the general experimental workflow for determining the solubility of a solid organic compound.

"Methyl 4-fluoro-2-(trifluoromethyl)benzoate" chemical structure and IUPAC name

This technical guide provides a comprehensive overview of Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a fluorinated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological relevance.

Chemical Structure and IUPAC Name

IUPAC Name: this compound

The structure of this compound consists of a benzene ring substituted with a fluorine atom at the C4 position, a trifluoromethyl group at the C2 position, and a methyl ester group at the C1 position.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 220141-23-1 | [1][2][3][4] |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| Appearance | Not specified | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the synthesis of its precursor acid, 4-fluoro-2-(trifluoromethyl)benzoic acid, followed by its esterification.

Part 1: Synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid[6]

This procedure involves the formation of a Grignard reagent followed by carboxylation.

Materials:

-

2-bromo-5-fluorobenzotrifluoride

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (solid, dry ice)

-

Hydrochloric acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a dry reaction flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine.

-

Add anhydrous THF and 2-bromo-5-fluorobenzotrifluoride.

-

Heat the mixture to reflux for 2 hours to form the Grignard reagent.

-

Cool the reaction mixture to room temperature and then replace the nitrogen atmosphere with carbon dioxide by adding crushed dry ice.

-

Stir the mixture overnight at room temperature.

-

Acidify the reaction mixture with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-fluoro-2-(trifluoromethyl)benzoic acid.

Part 2: Esterification to this compound[6]

This step is a Fischer esterification of the synthesized carboxylic acid.

Materials:

-

4-fluoro-2-(trifluoromethyl)benzoic acid

-

Methanol

-

Dichloromethane

-

Oxalyl chloride

-

Dimethylformamide (catalytic amount)

-

Water

Procedure:

-

Suspend 4-fluoro-2-(trifluoromethyl)benzoic acid in dichloromethane containing a catalytic amount of dimethylformamide.

-

Under a nitrogen atmosphere, add oxalyl chloride dropwise.

-

After the gas evolution ceases, reflux the mixture for 15 minutes.

-

Cool the reaction mixture and add methanol.

-

Stir for 2 hours at room temperature.

-

Concentrate the reaction mixture and partition the residue between dichloromethane and water.

-

Separate the organic layer, dry it, and concentrate to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: A flowchart of the two-part synthesis of the target compound.

Potential Biological Significance

While specific biological activities of this compound are not extensively documented, the structural motifs are relevant in medicinal chemistry. Fluorinated benzoic acids are known to interact with biological targets, and their introduction can enhance pharmacological properties.[5]

The diagram below illustrates the conceptual relationship between the chemical features of such compounds and their potential biological activity, drawing from findings on related molecules.

References

Reactivity of Methyl 4-fluoro-2-(trifluoromethyl)benzoate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is an electron-deficient aromatic compound that exhibits significant reactivity towards nucleophiles, primarily through the nucleophilic aromatic substitution (SNAr) mechanism. The presence of two strong electron-withdrawing groups, a trifluoromethyl group at the ortho position and a methyl ester group at the para position relative to the fluorine atom, highly activates the aromatic ring for nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with nucleophiles, including theoretical principles, experimental data, and detailed protocols.

Introduction: Theoretical Framework

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group, in this case, the fluoride ion. Aromatic rings are typically electron-rich and thus not susceptible to nucleophilic attack. However, the presence of potent electron-withdrawing substituents can render the ring electrophilic and facilitate SNAr reactions.[1][2]

The trifluoromethyl (-CF3) and methyl ester (-COOCH3) groups on the target molecule are strong electron-withdrawing groups. Their positions ortho and para to the fluorine atom are crucial for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1][3] The stability of this intermediate is a key factor in the feasibility of the SNAr reaction. The general mechanism is an addition-elimination process.[4]

Reaction Mechanism and Pathways

The generally accepted mechanism for the reaction of this compound with a nucleophile (Nu-) is the SNAr pathway, as illustrated below.

Caption: Generalized SNAr mechanism for this compound.

Quantitative Data and Experimental Protocols

A specific example of the reactivity of this compound with a nucleophile is documented in patent WO2010122089A1.[5] In this instance, the nucleophile is a phenoxide, generated in situ from a phenol and potassium t-butoxide.

Data Presentation

| Reactant | Nucleophile (in situ generated) | Product | Solvent | Temperature | Yield | Reference |

| This compound | Phenoxide | Methyl 4-phenoxy-2-(trifluoromethyl)benzoate and subsequent derivatives | DMSO | 66 °C | N/A | [5] |

Note: The patent describes the use of the product in further steps to synthesize a final complex molecule. The yield for the initial substitution step is not explicitly stated.

Experimental Protocol: Reaction with a Phenolic Nucleophile

The following protocol is adapted from patent WO2010122089A1.[5]

Materials:

-

Phenol

-

Potassium t-butoxide

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Nitrogen atmosphere

Procedure:

-

A stirred mixture of phenol (94 mg, 1.0 mmol) and DMSO (3 ml) is prepared under a nitrogen atmosphere.

-

Potassium t-butoxide (112 mg, 1.0 mmol) is added to the mixture.

-

The mixture is warmed to 66 °C.

-

This compound (470 mg, 2.12 mmol) is added at this temperature.

-

The reaction mixture is then subjected to purification by MDAP (Mass Directed Auto-Purification) on a Sunfire C18 column using an Acetonitrile-Water mixture with a Formic acid modifier.

-

The solvent is evaporated in vacuo to yield the final product.

Caption: Experimental workflow for the reaction with a phenolic nucleophile.

Reactivity with Other Nucleophiles

Based on the principles of SNAr reactions, this compound is expected to react with a variety of other nucleophiles. The rate and success of the reaction will depend on the nucleophilicity of the attacking species and the reaction conditions.

-

Nitrogen Nucleophiles: Amines (primary, secondary), anilines, and heterocycles like imidazoles and pyrazoles are excellent nucleophiles for SNAr reactions.

-

Oxygen Nucleophiles: Besides phenoxides, alkoxides are also expected to be effective nucleophiles.

-

Sulfur Nucleophiles: Thiolates are generally very potent nucleophiles and should react readily with this substrate.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. The presence of strong electron-withdrawing groups in positions ortho and para to the fluorine leaving group facilitates the reaction with a wide range of nucleophiles. The experimental evidence, though limited to a specific patented example, supports the theoretical understanding of its reactivity. This compound serves as a valuable building block in medicinal chemistry and materials science, where the introduction of a substituted benzoyl moiety is desired. Further research into its reactions with a broader scope of nucleophiles would be beneficial for expanding its synthetic utility.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2010122089A1 - N-pyrazolyl carboxamides as crac channel inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-fluoro-2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a fluorinated aromatic ester, serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target compounds, such as enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, including detailed experimental protocols and a summary of its key physical and chemical properties.

Introduction and Historical Context

While a singular "discovery" paper for this compound is not readily identifiable in the scientific literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into bioactive molecules became a prominent strategy in the mid-20th century to modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. As a versatile synthetic intermediate, this compound likely first appeared in the context of patent literature and chemical supplier catalogs as a readily accessible building block for more complex proprietary molecules. Its utility is primarily as a reagent in the synthesis of larger, often biologically active, compounds. For instance, it has been utilized in the preparation of CRAC channel inhibitors, a class of compounds investigated for the treatment of inflammatory and autoimmune diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 327-73-1 |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| Appearance | Colorless oil |

Note: Boiling point and density data are not consistently reported in publicly available literature.

Synthesis of the Precursor: 4-Fluoro-2-(trifluoromethyl)benzoic acid

The primary precursor for the synthesis of this compound is 4-fluoro-2-(trifluoromethyl)benzoic acid. A common synthetic route to this key intermediate is detailed below.

Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid via Grignard Reaction

This method involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, followed by carboxylation.

-

Grignard Reagent Formation: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings and a small crystal of iodine. To this, add a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, and the mixture is heated to reflux for 2 hours to ensure the complete formation of the Grignard reagent.

-

Carboxylation: After cooling the reaction mixture to room temperature, dry carbon dioxide gas is bubbled through the solution overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 4-fluoro-2-(trifluoromethyl)benzoic acid.[1]

Caption: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid.

Synthesis of this compound

Two primary methods for the synthesis of this compound from its corresponding carboxylic acid are prevalent in the literature.

Method 1: Fischer Esterification

This classic method involves the direct acid-catalyzed esterification of the carboxylic acid with methanol.

-

Reaction Setup: To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid in methanol at 0 °C, add concentrated sulfuric acid dropwise.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 48 hours.

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a colorless oil.

References

Methodological & Application

Application Notes: Synthesis of Novel Kinase Inhibitors Using Methyl 4-fluoro-2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the development of potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into small molecule inhibitors can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.

This document provides detailed protocols and application notes for the use of Methyl 4-fluoro-2-(trifluoromethyl)benzoate as a key starting material in the synthesis of a novel class of potential kinase inhibitors. This versatile building block allows for the construction of a core scaffold that can be further diversified to explore structure-activity relationships (SAR) and optimize for potency against specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR).

The synthetic strategy outlined herein involves a three-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr) : Construction of the core scaffold by reacting this compound with an amine-containing heterocycle.

-

Ester Hydrolysis : Conversion of the methyl ester to a carboxylic acid to enable further derivatization.

-

Amide Coupling : Diversification of the core scaffold by forming amide bonds with a variety of amines.

Synthetic Workflow

The overall synthetic scheme for the generation of a library of potential kinase inhibitors from this compound is depicted below. This workflow allows for the creation of diverse final compounds by varying the amine component in the final step.

Caption: General Synthetic Workflow for Kinase Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(pyrimidin-2-ylamino)-2-(trifluoromethyl)benzoate (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution reaction to form the core inhibitor scaffold.

Materials:

-

This compound

-

2-Aminopyrimidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add 2-aminopyrimidine (1.1 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Intermediate 1.

Protocol 2: Synthesis of 4-(Pyrimidin-2-ylamino)-2-(trifluoromethyl)benzoic Acid (Intermediate 2)

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Intermediate 1 (from Protocol 1)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

-

A precipitate should form upon acidification. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield Intermediate 2.

Protocol 3: Synthesis of Final Kinase Inhibitors via Amide Coupling

This protocol provides a general method for coupling the carboxylic acid intermediate with various amines to generate a library of final compounds.

Materials:

-

Intermediate 2 (from Protocol 2)

-

A desired primary or secondary amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vial or flask

Procedure:

-

In a dry reaction vial under an inert atmosphere, dissolve Intermediate 2 (1.0 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Once complete, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash chromatography or preparative HPLC to obtain the final pure inhibitor.

Illustrative Biological Data

The following table presents illustrative biological activity data for a series of hypothetical kinase inhibitors synthesized via the protocols described above. The compounds are evaluated for their inhibitory activity against the EGFR tyrosine kinase. This data is for demonstration purposes to illustrate how results can be presented.

| Compound ID | R-Group (from Amine) | Yield (%) | EGFR IC₅₀ (nM) |

| KI-001 | Benzylamine | 65 | 150 |

| KI-002 | 3-Methoxybenzylamine | 72 | 85 |

| KI-003 | Aniline | 58 | 210 |

| KI-004 | Morpholine | 75 | 45 |

| KI-005 | Piperidine | 78 | 30 |

Mechanism of Action: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. The synthesized inhibitors are designed to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylating and blocking downstream signaling.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Application Notes and Protocols for Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex biologically active molecules. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the physicochemical properties of the final compounds. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3] This application note will focus on the use of this compound in the development of potent Hedgehog signaling pathway inhibitors, a critical pathway in both embryonic development and cancer.

Application: Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a crucial role in cell growth, differentiation, and patterning.[4][5] Aberrant activation of this pathway is implicated in the development and progression of various cancers. Consequently, inhibitors of the Hh pathway are of significant interest as potential anti-cancer therapeutics. Research has demonstrated that benzamide derivatives incorporating the 4-fluoro-2-(trifluoromethyl)benzoyl moiety are potent inhibitors of the Hh signaling pathway.[6]

Quantitative Data

The following table summarizes the in vitro activity of representative Hedgehog signaling pathway inhibitors synthesized using a scaffold derived from this compound. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50) against the Gli-luciferase reporter gene, a measure of Hh pathway inhibition.

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| 13d | 4-(2-pyrimidinylamino)benzamide derivative | Hedgehog Signaling Pathway | 1.44 | [6] |

| 15h | 4-(2-pyrimidinylamino)benzamide derivative | Hedgehog Signaling Pathway | 0.050 | [2] |

Experimental Protocols

The synthesis of the target 4-(2-pyrimidinylamino)benzamide inhibitors from this compound typically involves a two-step process:

-

Hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Amide coupling of the carboxylic acid with a suitable amine.

Protocol 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 1N)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)benzoic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of N-(pyrimidin-2-yl)-4-fluoro-2-(trifluoromethyl)benzamide (General Procedure)

This protocol outlines the amide coupling of 4-fluoro-2-(trifluoromethyl)benzoic acid with 2-aminopyrimidine to form the final active inhibitor.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzoic acid

-

2-Aminopyrimidine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount if using DCC) or N,N-Diisopropylethylamine (DIPEA) (if using HATU)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere, add the coupling reagent (e.g., DCC, 1.1 eq or HATU, 1.1 eq). If using DCC, add a catalytic amount of DMAP.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add 2-aminopyrimidine (1.0 eq) to the reaction mixture. If using HATU, add DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.

-

Dilute the reaction mixture with DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(pyrimidin-2-yl)-4-fluoro-2-(trifluoromethyl)benzamide.

Visualizations

Caption: The Hedgehog signaling pathway and the point of inhibition by benzamide derivatives.

Caption: General synthetic workflow for the preparation of Hedgehog signaling inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated QSAR study for inhibitors of hedgehog signal pathway against multiple cell lines:a collaborative filtering method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4-fluoro-2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This application note provides detailed protocols for the SNAr on Methyl 4-fluoro-2-(trifluoromethyl)benzoate, a versatile building block in medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups, a trifluoromethyl group and a methyl ester, at the ortho and para positions to the fluorine atom, respectively, highly activates the aromatic ring for nucleophilic attack. This allows for the efficient displacement of the fluoride leaving group with a variety of nucleophiles under relatively mild conditions.

The protocols detailed below cover O-arylation, N-arylation, and S-arylation, providing a comprehensive guide for researchers.

Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the electron-withdrawing trifluoromethyl and methyl ester groups. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Data Summary

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Oxygen | Phenol | K₂CO₃, Cs₂CO₃, or KOtBu | DMSO, DMF, or Acetonitrile | 25 - 80 | 85 - 95 |

| Nitrogen | Aniline | K₂CO₃, Cs₂CO₃, or NaH | DMSO, DMF, or NMP | 80 - 120 | 80 - 95 |

| Sulfur | Thiophenol | K₂CO₃ or Et₃N | DMF or THF | 25 - 60 | 90 - 99 |

Experimental Protocols

Protocol 1: O-Arylation with Phenol

This protocol is based on a procedure described in patent WO2010122089A1 for the synthesis of Methyl 4-(phenyloxy)-2-(trifluoromethyl)benzoate.[1]

Materials:

-

This compound

-

Phenol

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous DMSO.

-

Add potassium tert-butoxide (1.05 eq) to the solution and stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction to 66 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: O-Arylation Experimental Workflow.

Protocol 2: N-Arylation with Aniline (General Protocol)

This is a general protocol for the N-arylation of this compound. Optimization of base, solvent, and temperature may be required for specific aniline derivatives.

Materials:

-

This compound

-

Aniline (or substituted aniline)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a sealed tube, combine this compound (1.0 eq), the aniline derivative (1.2 eq), and Cesium Carbonate (2.0 eq).

-

Add anhydrous DMF to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: S-Arylation with Thiophenol (General Protocol)

This is a general protocol for the S-arylation of this compound. This reaction is often rapid at room temperature.

Materials:

-

This compound

-

Thiophenol (or substituted thiophenol)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the thiophenol derivative (1.1 eq) and anhydrous DMF.

-

Add potassium carbonate (1.5 eq) and stir the suspension for 10 minutes at room temperature.

-

Add this compound (1.0 eq) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gentle heating (40-60 °C) can be applied.

-

Once the reaction is complete, quench with saturated aqueous NH₄Cl.

-

Extract the product with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General SNAr Workflow.

Conclusion

The SNAr reactions of this compound offer a versatile and efficient pathway for the synthesis of a diverse range of substituted aromatic compounds. The protocols provided herein serve as a robust starting point for the development of novel molecules for applications in drug discovery and materials science. The high reactivity of the substrate, coupled with the generally high yields of the substitution, makes it an invaluable tool for synthetic chemists.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-fluoro-2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyrazole and pyrimidine heterocyclic compounds utilizing Methyl 4-fluoro-2-(trifluoromethyl)benzoate as a key starting material. The trifluoromethyl and fluoro-substituted phenyl moiety is a valuable pharmacophore in medicinal chemistry, often enhancing the metabolic stability and biological activity of drug candidates. This document outlines a two-step synthetic strategy involving the initial formation of a versatile β-ketoester intermediate, followed by its cyclocondensation to yield the target heterocycles.

Introduction

This compound is a readily available starting material that can be elaborated into more complex heterocyclic structures. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom significantly influences the reactivity of the aromatic ring and adjacent functional groups. This protocol first describes the conversion of this compound to ethyl 2-(4-fluoro-2-(trifluoromethyl)benzoyl)acetate via a Claisen condensation. This β-ketoester is a key intermediate that can undergo cyclization with various binucleophiles to generate a library of heterocyclic compounds. Herein, we provide detailed protocols for the synthesis of a pyrazole derivative through reaction with hydrazine hydrate and a pyrimidine derivative through reaction with urea.

Synthetic Strategy Overview

The overall synthetic pathway involves two main stages. The first stage is the synthesis of the key intermediate, ethyl 2-(4-fluoro-2-(trifluoromethyl)benzoyl)acetate. The second stage involves the parallel synthesis of the target heterocyclic compounds from this intermediate.

Application Notes: The Strategic Role of Methyl 4-fluoro-2-(trifluoromethyl)benzoate in Pharmaceutical Synthesis

Introduction

Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of complex pharmaceutical intermediates. The presence of three distinct reactive sites—the methyl ester, the electron-withdrawing trifluoromethyl group, and the fluorine atom—provides medicinal chemists with a versatile scaffold for constructing elaborate molecular architectures. The trifluoromethyl group, in particular, is a prized substituent in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating the electronic properties of the molecule.

This document outlines the application of this compound as a precursor to key building blocks for Active Pharmaceutical Ingredient (API) synthesis. Specifically, it details the transformation of this ester into (4-fluoro-2-(trifluoromethyl)phenyl)methanol and the subsequent conversion to 4-fluoro-2-(trifluoromethyl)benzyl bromide, a crucial intermediate for introducing the fluorinated benzyl moiety into drug candidates.

Physicochemical Properties and Data

The properties of the starting material and the key synthesized intermediate are summarized below. This data is essential for reaction planning, characterization, and safety assessments.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| This compound | C₉H₆F₄O₂ | 222.14 | 141179-72-8 | Light yellow solid |

| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | C₈H₅BrF₄ | 257.03 | 206860-48-2 | Liquid |

Synthetic Workflow and Logical Relationships

The overall synthetic strategy involves a two-step transformation of the commercially available ester into a reactive benzyl bromide intermediate. This workflow is a common tactic in medicinal chemistry to convert a stable starting material into a versatile building block for subsequent coupling or substitution reactions in the synthesis of a target API.

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 4-fluoro-2-(trifluoromethyl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides a detailed protocol for the Suzuki coupling reaction of methyl 4-fluoro-2-(trifluoromethyl)benzoate and its derivatives. This substrate presents unique challenges due to the electron-withdrawing nature of both the trifluoromethyl group and the fluorine atom, which can influence the reactivity of the C-F bond in palladium-catalyzed cross-coupling reactions.[4][5]

The successful coupling of such electron-deficient aryl fluorides requires careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent. Modern advancements in catalyst design, particularly the development of sophisticated phosphine ligands, have enabled efficient coupling of even challenging substrates like aryl fluorides.[6]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or a boronic ester) with an organic halide or triflate.[7] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a generalized procedure based on established methods for Suzuki coupling of challenging aryl halides. Optimization may be required for specific substrates.

Materials:

-

This compound (or derivative)

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5-10 mL) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

-